molecular formula C20H23N5O3S B2743435 (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 1239129-95-3

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No.: B2743435
CAS No.: 1239129-95-3
M. Wt: 413.5
InChI Key: INLGTLNHNARPSH-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide ( 1239129-95-3) is a chemical compound with a molecular formula of C20H23N5O3S and a molecular weight of 413.49 g/mol . This research chemical features a piperidin-1-ylsulfonylphenyl group and a 3,5-dimethyl-1H-pyrazol-4-yl moiety within a prop-2-enamide backbone, presenting a structure of interest for early-stage investigative chemistry . The predicted density of the compound is 1.375±0.06 g/cm³ at 20 °C and 760 Torr . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own safety and efficacy evaluations for this material.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-19(15(2)24-23-14)11-16(13-21)20(26)22-17-7-6-8-18(12-17)29(27,28)25-9-4-3-5-10-25/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,22,26)(H,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLGTLNHNARPSH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, with the CAS number 1239129-95-3, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a cyano group, a pyrazole moiety, and a piperidine sulfonamide, suggesting possible pharmacological applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H23_{23}N5_{5}O3_{3}S
  • Molecular Weight : 413.5 g/mol
  • Structure : The compound features a conjugated system which may influence its biological interactions and solubility.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the cyano group and pyrazole ring suggests potential interactions with proteins involved in signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Effects

A study on structurally related compounds demonstrated significant anti-inflammatory activity. For instance, compounds derived from similar pyrazole frameworks were evaluated for their ability to modulate cytokine production in macrophages. These compounds showed a marked reduction in the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Cytotoxicity and Anticancer Potential

In vitro assays have been conducted to evaluate the cytotoxic effects of related pyrazole derivatives on cancer cell lines. One study found that certain derivatives exhibited IC50_{50} values indicating effective cytotoxicity against glioma cells while sparing healthy cells . Although specific data on this compound is limited, its structural similarities suggest potential anticancer properties.

Case Studies

StudyCompoundBiological ActivityFindings
1JMPR-01Anti-inflammatorySignificant reduction in IL-1β and TNFα production at 50 μM .
2Pyrazole DerivativeCytotoxicityInduced apoptosis in C6 glioma cell line; IC50_{50} = 5.13 µM .
3N-sulfonamide analogsHIV activityPotent against wild-type HIV strains with optimized derivatives showing picomolar activity .

Molecular Docking Studies

Molecular docking studies performed on similar compounds have revealed their potential to bind effectively to various targets such as COX-2 and iNOS, which are crucial in inflammatory responses. These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into the mechanisms by which these compounds exert their biological effects.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Recent studies have indicated that derivatives of cyanoacrylamides exhibit anti-inflammatory properties. For instance, compounds similar to (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide have been shown to modulate inflammatory cytokines and reduce nitric oxide production in macrophage cultures. In vivo models demonstrated significant reductions in paw edema and peritonitis when treated with such compounds, suggesting their potential as anti-inflammatory agents .

Anticancer Potential : The structural motifs present in this compound may contribute to anticancer activities. Compounds containing pyrazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with molecular targets involved in cancer cell proliferation warrant further investigation .

Synthesis and Derivative Development

The synthesis of this compound typically involves condensation reactions with various amines and cyanoacetic derivatives. This synthetic pathway allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties .

Table: Synthetic Pathways

StepReactantsConditionsProduct
11-Ethyl-3,5-dimethylpyrazole + CyanoacetamideBasic conditions, ethanol(E)-2-cyano-N-(pyrazole derivative)
2Product from Step 1 + Piperidine derivativeHeat(E)-2-cyano-3-(pyrazole)-N-(piperidine)

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets including cyclooxygenase enzymes and phosphodiesterases. These studies help elucidate the mechanism of action and potential therapeutic applications of the compound .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of related compounds, it was found that specific modifications to the pyrazole ring enhanced the inhibition of pro-inflammatory cytokines IL-1β and TNFα, indicating a structure–activity relationship that can be exploited for drug design .

Case Study 2: Anticancer Activity
Another study focused on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the cyano group was crucial for enhancing the compound's efficacy against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The compound shares structural homology with pyrazole-3-one derivatives, such as (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1 from ). Key differences include:

  • Core substituents: The target compound replaces the acetyl and nitro groups of Compound-1 with a cyano group and a bulky 3-piperidin-1-ylsulfonylphenyl moiety.
  • Backbone : The propenamide chain in the target compound introduces an α,β-unsaturated system, whereas Compound-1 features a conjugated dihydro-pyrazol-3-one ring.
Table 1: Comparative Physicochemical Properties
Property Target Compound Compound-1
Molecular Formula C₂₀H₂₂N₄O₃S (hypothesized) C₁₃H₁₁N₃O₄
Molecular Weight ~414.48 g/mol (calculated) 273.24 g/mol
Melting Point Not reported (predicted >200°C due to bulk) 170°C
Key Functional Groups Cyano, sulfonamide, pyrazole, enamide Acetyl, nitro, pyrazol-3-one
Lipinski Compliance Likely non-compliant (high MW, logP) Compliant (MW <500, logP <5)

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Compound-1 exhibits a carbonyl stretch at 1702 cm⁻¹ and nitro group absorption at 1552 cm⁻¹ . The target compound’s IR profile would differ significantly, with a cyano stretch (~2200 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
  • Such patterns could be analyzed using graph set theory, as described in Etter’s formalism for molecular aggregates .

Preparation Methods

Sulfonylation of 3-Nitrobenzenesulfonyl Chloride

Procedure :

  • 3-Nitrobenzenesulfonyl chloride (10 mmol) is dissolved in dichloromethane (20 mL).
  • Piperidine (12 mmol) and triethylamine (15 mmol) are added at 0°C.
  • The mixture is stirred for 2 h, washed with HCl (1M), and dried to yield 3-nitro-N-(piperidin-1-yl)benzenesulfonamide (89% yield).

Reduction of Nitro to Amine

Catalytic Hydrogenation :

  • 3-Nitro-N-(piperidin-1-yl)benzenesulfonamide (5 mmol) is dissolved in ethanol (30 mL).
  • Palladium on carbon (10% wt) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 h.
  • Filtration and solvent removal yield 3-amino-N-(piperidin-1-yl)benzenesulfonamide as a white solid (93% yield).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.45 (d, J=8 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 6.78 (d, J=8 Hz, 1H, Ar-H), 2.85 (m, 4H, piperidine-H), 1.52 (m, 6H, piperidine-H).

Coupling Reaction to Form the Target Enamide

The final step involves amide bond formation between 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid and 3-piperidin-1-ylsulfonylphenylamine using 1,1′-carbonyldiimidazole (CDI) as an activating agent.

Procedure :

  • 2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid (5 mmol) is suspended in DMSO (10 mL).
  • CDI (6.5 mmol) is added at 40°C, and the mixture is stirred for 1.5 h.
  • 3-Piperidin-1-ylsulfonylphenylamine (5 mmol) is added, and stirring continues for 4 h.
  • Water (20 mL) is added to precipitate the product, which is filtered and dried (85% yield).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, CH=C), 7.65 (d, J=8 Hz, 1H, Ar-H), 7.41 (s, 1H, pyrazole-H), 7.22 (d, J=8 Hz, 1H, Ar-H), 2.89 (m, 4H, piperidine-H), 2.50 (s, 6H, 2×CH₃), 1.55 (m, 6H, piperidine-H).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 165.2 (C=O), 158.1 (C≡N), 148.3 (pyrazole-C), 139.7 (C=C), 129.5–116.2 (Ar-C), 45.3 (piperidine-C), 22.1 (CH₃).

Analytical Characterization

Purity and Yield Optimization

Table 1: Reaction Yields for Key Intermediates

Intermediate Yield (%) Purity (HPLC)
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde 78 98.5
2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid 82 97.8
3-Piperidin-1-ylsulfonylphenylamine 93 99.1
Target Enamide 85 98.3

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:
Key parameters include temperature control (e.g., reflux vs. room temperature), solvent polarity (polar aprotic solvents like DMF enhance reaction rates), and reaction time (monitored via TLC/HPLC). Microwave-assisted synthesis can improve yields by reducing side reactions . For the (E)-enamide configuration, maintain inert conditions (argon/nitrogen) to prevent isomerization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Methodological Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects . Use DFT calculations (e.g., Gaussian09) to model the compound’s lowest-energy conformation and compare with experimental data. For crystallographic refinement, employ SHELXL to resolve disorder or thermal motion artifacts . Cross-validate with 2D-NOSY (for solution interactions) and SC-XRD (for solid-state packing) .

Basic: What spectroscopic methods are essential for characterizing purity and structure?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and sulfonamide linkage (δ 8.1–8.3 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • IR Spectroscopy : Identify cyano (C≡N stretch ~2200 cm⁻¹) and enamide (C=O stretch ~1680 cm⁻¹) groups.
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced: What computational approaches predict hydrogen bonding patterns and crystal packing?

Methodological Answer:
Use Mercury CSD (Cambridge Structural Database) to analyze analogous pyrazole-sulfonamide structures for common hydrogen-bond motifs (e.g., R₂²(8) graph sets). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking between pyrazole and phenyl rings). Molecular dynamics simulations (AMBER/CHARMM) model solvent effects on crystal nucleation . For polymorph screening, employ PXRD paired with DSC to detect thermal phase transitions .

Advanced: How do solvent polarity and stoichiometry influence the (E)-enamide stereochemistry?

Methodological Answer:
The (E)-configuration is favored in low-polarity solvents (e.g., toluene) due to reduced stabilization of the transition state for isomerization. Stoichiometric excess of the piperidine sulfonyl chloride (1.2–1.5 equiv) ensures complete coupling to the aromatic amine, minimizing unreacted intermediates. Monitor reaction progress via in situ FTIR to track carbonyl formation . For stereochemical validation, use NOESY to confirm trans-configuration of the enamide moiety .

Basic: What biological targets are suggested by the compound’s structural motifs?

Methodological Answer:

  • Kinase inhibition : The pyrazole and sulfonamide groups mimic ATP-binding motifs in kinases (e.g., VEGFR, PI3K).
  • Epigenetic modulation : The cyano group may interact with zinc-dependent histone deacetylases (HDACs).
  • Antimicrobial activity : The piperidine sulfonyl moiety disrupts bacterial membrane proteins (e.g., Gram-positive targets) .
    Validate via kinase profiling assays (e.g., KinomeScan) and microbial MIC assays .

Advanced: What strategies mitigate byproduct formation during piperidine sulfonyl coupling?

Methodological Answer:

  • Catalytic DMAP : Accelerates sulfonamide bond formation, reducing dimerization byproducts.
  • Low-temperature stepwise addition : Add sulfonyl chloride dropwise at 0–5°C to minimize exothermic side reactions.
  • Scavenger resins (e.g., polymer-bound trisamine): Remove excess reagents post-reaction .
    Characterize byproducts via LC-MS/MS and optimize using DoE (Design of Experiments) to identify critical factors .

Advanced: How can high-throughput screening (HTS) assess kinase inhibitory activity?

Methodological Answer:

  • Fluorescence polarization (FP) assays : Use TAMRA-labeled ATP analogs to measure competitive binding (IC50 values).
  • TR-FRET-based kinase panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Cellular assays : Measure phosphorylation inhibition (e.g., p-Akt in cancer cell lines) via Western blot or ELISA .
    Dose-response curves (10 nM–10 µM) and Schild regression analysis quantify potency and mechanism .

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